molecular formula C20H28N2O2 B6750747 (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone

(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone

Cat. No.: B6750747
M. Wt: 328.4 g/mol
InChI Key: OARMMAIAJYMGFE-UHFFFAOYSA-N
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Description

(3-Hydroxy-8-azabicyclo[321]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone is a complex organic compound with a unique structure that combines bicyclic and piperidine moieties

Properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-21-9-3-6-16(13-21)14-4-2-5-15(10-14)20(24)22-17-7-8-18(22)12-19(23)11-17/h2,4-5,10,16-19,23H,3,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARMMAIAJYMGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CC(=CC=C2)C(=O)N3C4CCC3CC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure, the introduction of the piperidine ring, and the final coupling to form the methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as neurology and oncology.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Tirzepatide
  • Dulaglutide
  • Semaglutide
  • Liraglutide

Uniqueness

Compared to similar compounds, (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone stands out due to its unique bicyclic structure combined with a piperidine ring. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

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